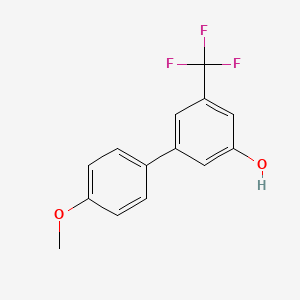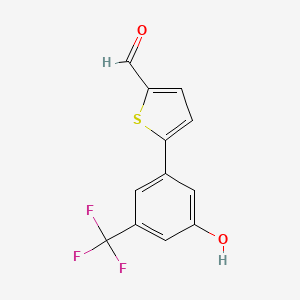
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is a synthetic compound that is widely used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, and its properties make it a useful reagent in many biochemical and physiological applications.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals and in the synthesis of fluorescent dyes.
Wirkmechanismus
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form a new bond. The trifluoromethoxy group is particularly reactive, and its presence increases the reactivity of the compound.
Biochemical and Physiological Effects
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, can have a variety of biochemical and physiological effects. It is known to be a potent inhibitor of enzymes, and it can also act as an agonist or antagonist of certain receptors. It has been used in the study of metabolic pathways, and it has been found to modulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, in laboratory experiments include its low cost, its high reactivity, and its ability to be used in a wide range of reactions. Its reactivity also makes it useful as a catalyst in certain reactions. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%. It could be used to develop new drugs, to study metabolic pathways, to develop new fluorescent dyes, or to synthesize new organic compounds. It could also be used to develop new catalysts for organic reactions, or to study the effects of different environmental conditions on biochemical and physiological processes. Additionally, it could be used to study the effects of different concentrations of the compound on biochemical and physiological processes.
Synthesemethoden
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%, is synthesized through a three-step process. The first step involves the reaction of 3-chlorophenol with trifluoroacetic anhydride, followed by the reaction of the resulting trifluoroacetyl chloride with 3-trifluoromethoxyphenol. The final step is the hydrolysis of the trifluoroacetyl group to yield 5-(3-Chlorophenyl)-3-trifluoromethoxyphenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-3-1-2-8(4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRZMNRNCIVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686575 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261989-90-5 |
Source


|
| Record name | 3'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














